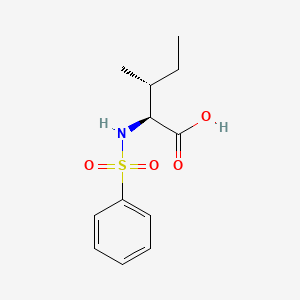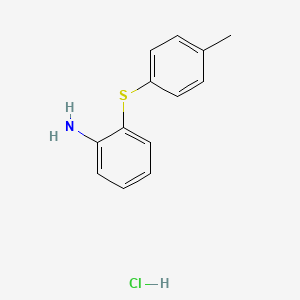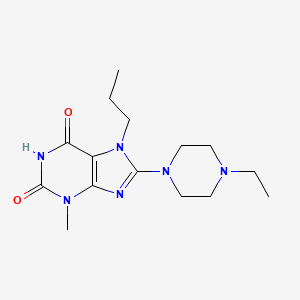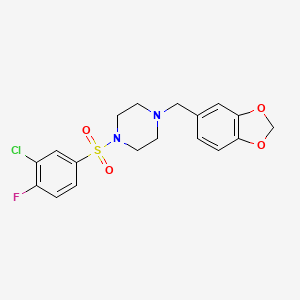![molecular formula C24H28N4O4S B2986006 N-[4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl]-4-pentoxybenzamide CAS No. 457651-10-4](/img/structure/B2986006.png)
N-[4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl]-4-pentoxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl]-4-pentoxybenzamide is a synthetic organic compound known for its diverse applications in scientific research and industry. This compound features a sulfonamide group attached to a pyrimidine ring, which is further connected to a benzamide structure. The presence of these functional groups endows the compound with unique chemical and biological properties, making it a subject of interest in various fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl]-4-pentoxybenzamide typically involves multiple steps:
Formation of the Sulfonamide Intermediate: The initial step involves the reaction of 4,6-dimethylpyrimidine-2-amine with chlorosulfonic acid to form the corresponding sulfonamide.
Coupling with 4-Aminophenyl-4-pentoxybenzoate: The sulfonamide intermediate is then coupled with 4-aminophenyl-4-pentoxybenzoate under basic conditions to form the final product.
The reaction conditions often include the use of solvents like dichloromethane or dimethylformamide, and catalysts such as triethylamine to facilitate the coupling reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Batch Processing: Utilizing large reactors where the reagents are mixed and allowed to react under controlled temperatures and pressures.
Continuous Flow Synthesis: Employing continuous flow reactors to enhance reaction efficiency and yield by maintaining optimal reaction conditions throughout the process.
Analyse Des Réactions Chimiques
Types of Reactions
N-[4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl]-4-pentoxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the sulfonamide group to an amine.
Substitution: Nucleophilic substitution reactions can occur at the benzamide or pyrimidine rings, introducing different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide for nucleophilic substitution.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted benzamides or pyrimidines depending on the nucleophile used.
Applications De Recherche Scientifique
N-[4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl]-4-pentoxybenzamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor, particularly targeting sulfonamide-sensitive enzymes.
Medicine: Explored for its antibacterial and antifungal properties due to the presence of the sulfonamide group.
Industry: Utilized in the development of new materials with specific chemical properties.
Mécanisme D'action
The compound exerts its effects primarily through the inhibition of enzymes that are sensitive to sulfonamide groups. The sulfonamide moiety mimics the structure of para-aminobenzoic acid (PABA), a substrate for bacterial dihydropteroate synthase. By competitively inhibiting this enzyme, the compound disrupts the synthesis of folic acid in bacteria, leading to their death.
Comparaison Avec Des Composés Similaires
Similar Compounds
Sulfamethoxazole: Another sulfonamide antibiotic with a similar mechanism of action.
Sulfadiazine: Used in the treatment of bacterial infections, also featuring a sulfonamide group.
Sulfapyridine: Known for its use in treating dermatitis herpetiformis.
Uniqueness
N-[4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl]-4-pentoxybenzamide is unique due to its specific structural configuration, which combines a sulfonamide group with a pyrimidine ring and a benzamide moiety. This unique structure enhances its binding affinity to certain biological targets, making it a valuable compound for research and potential therapeutic applications.
Propriétés
IUPAC Name |
N-[4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl]-4-pentoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N4O4S/c1-4-5-6-15-32-21-11-7-19(8-12-21)23(29)27-20-9-13-22(14-10-20)33(30,31)28-24-25-17(2)16-18(3)26-24/h7-14,16H,4-6,15H2,1-3H3,(H,27,29)(H,25,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUDDSTIKUFSUCP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCOC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=NC(=CC(=N3)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[methyl(4-methylphenyl)sulfamoyl]-4-phenyl-N-(pyridin-3-ylmethyl)thiophene-2-carboxamide](/img/structure/B2985925.png)
![3-[1-(5-Bromopyrimidin-2-yl)azetidin-3-yl]imidazolidine-2,4-dione](/img/structure/B2985928.png)

![2-Phenylpyrazolo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B2985930.png)
![N-(6-methylbenzo[d]thiazol-2-yl)-2-(naphthalen-2-yl)-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B2985934.png)
![4-cyano-N-(pyrazolo[1,5-a]pyrimidin-6-yl)benzenesulfonamide](/img/structure/B2985936.png)
![1-[3-(Hydroxymethyl)-3-(trifluoromethyl)pyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B2985937.png)
![1-ethyl-6-thien-2-yl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B2985938.png)
![3-[({2-[(3-Chlorophenyl)imino]-3-(3-methoxypropyl)-2,3-dihydro-1,3-thiazol-4-yl}methyl)(prop-2-yn-1-yl)amino]-1lambda6-thiolane-1,1-dione](/img/structure/B2985939.png)

![2-[1-(Benzenesulfonyl)pyrrolidin-2-yl]-1,3-benzothiazole](/img/structure/B2985942.png)


